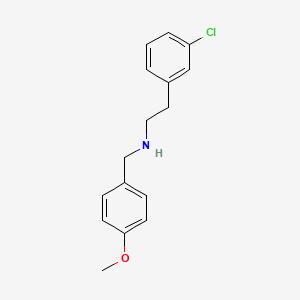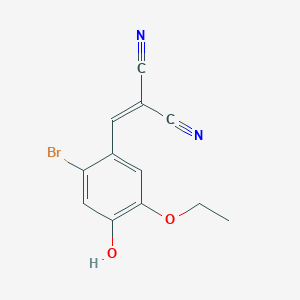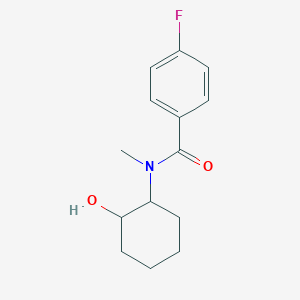![molecular formula C25H21ClN4O3S B4624868 6-氯-2-(3-吡啶基)-N-[4-(1-吡咯烷基磺酰基)苯基]-4-喹啉甲酰胺](/img/structure/B4624868.png)
6-氯-2-(3-吡啶基)-N-[4-(1-吡咯烷基磺酰基)苯基]-4-喹啉甲酰胺
描述
6-chloro-2-(3-pyridinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-quinolinecarboxamide is a compound of interest in the field of medicinal chemistry due to its structural complexity and potential biological activity. This detailed analysis draws upon various research studies to elucidate its synthesis, structural characteristics, chemical behavior, and physical and chemical properties.
Synthesis Analysis
The synthesis of related quinoline and pyrroloquinoline derivatives involves multistep chemical reactions, including cyclization, acylation, and substitution reactions. For example, Back and Nakajima (2000) described a convenient route to synthesize related compounds through cyclization of acetylenic sulfones with beta and gamma-chloroamines, demonstrating the complexity and versatility of synthetic approaches in this chemical class (Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. Studies like that by Shishkina et al. (2018) on polymorphic modifications of quinoline derivatives emphasize the importance of molecular organization and intermolecular interactions, which can influence the physical properties and reactivity of these compounds (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including electrophilic substitutions and cyclizations. Verma et al. (2011) demonstrated the regioselective cyclization of ethynyl phenyl derivatives to form pyrroloquinolines, highlighting the chemical reactivity of these compounds (Verma et al., 2011).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular arrangement. The study of polymorphic modifications by Shishkina et al. provides insight into how crystal packing affects these properties (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are determined by the structural features of quinoline derivatives. For instance, Bonacorso et al. (2018) explored the synthesis and biomolecular binding properties of new quinoline derivatives, shedding light on their potential interactions with DNA, which is crucial for understanding their mechanism of action (Bonacorso et al., 2018).
科学研究应用
新型合成技术
该化合物的独特结构激发了新型合成技术,旨在提高化学生产的效率和产率。例如,对相关化合物的多形性修饰的研究突出了通过结构变化发现新特性和应用的潜力。此类研究通过提供对分子结构操纵以获得所需结果的见解,为更广泛的化学合成领域做出贡献 (Shishkina et al., 2018).
生物活性与潜在治疗应用
对与“6-氯-2-(3-吡啶基)-N-[4-(1-吡咯烷基磺酰基)苯基]-4-喹啉甲酰胺”结构相似的化合物的生物活性研究在不同的治疗领域显示出有希望的结果。例如,对相关喹啉衍生物的研究调查了它们的抗菌和抗真菌特性,表明在治疗感染方面有潜在应用 (Patel & Pathak, 2012)。此外,具有相似结构的化合物已被评估其对癌细胞系的细胞毒活性,表明在癌症治疗中可能用途 (Bhatt et al., 2015).
属性
IUPAC Name |
6-chloro-2-pyridin-3-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O3S/c26-18-5-10-23-21(14-18)22(15-24(29-23)17-4-3-11-27-16-17)25(31)28-19-6-8-20(9-7-19)34(32,33)30-12-1-2-13-30/h3-11,14-16H,1-2,12-13H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTCVGLPYGSUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(pyridin-3-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(3,4-dimethoxyphenyl)-6-ethyl-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4624805.png)

![N-[1-(anilinocarbonyl)-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B4624816.png)
![ethyl 3-[({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4624820.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4624826.png)
![{2-[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4624832.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4624839.png)
![2-methylpyrido[3'',2'':4',5']thieno[3',2':4,5][1,2,3]triazino[1,6-a]benzimidazole](/img/structure/B4624842.png)

![N-(4-bromo-2-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4624885.png)
![N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4624889.png)
![6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4624895.png)